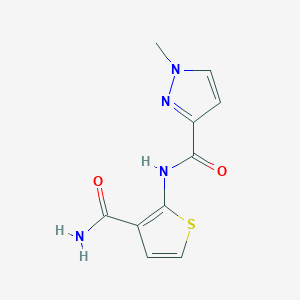![molecular formula C15H16N4O2S B2548936 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 299443-56-4](/img/structure/B2548936.png)
(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves a click cyclocondensation reaction. Specifically, it is formed through the reaction of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (compound 3) with phenylacetylene . The reaction is catalyzed by copper(II) sulfate pentahydrate/sodium ascorbate under microwave irradiation . The optimized conditions lead to the regioselective formation of a 1,4-disubstituted 1,2,3-triazole isomer (compound 4) .
Molecular Structure Analysis
The crystal structure of compound 4 reveals a conventional chair conformation for the piperazine ring. This information was obtained through X-ray diffraction analysis. The compound’s molecular structure is characterized by the presence of the benzothiazole and 1,2,3-triazole moieties .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Schiff base compounds, which are structurally related to the query compound, have been studied for their corrosion inhibiting properties. One study explored the inhibition action of a Schiff base compound derived from phenazone and vanillin on steel corrosion in hydrochloric acid solution. This research highlights the potential of similar compounds in protecting metals against corrosion, useful in industrial applications where metal longevity is crucial (Emregül & Hayvalı, 2006).
Heterocyclic Chemistry
The creation and investigation of heterocyclic compounds, including pyrazole and benzothiazole derivatives, are central to developing new materials and pharmaceuticals. Studies have synthesized various heterocyclic compounds to evaluate their biological activities, offering insights into how similar compounds to the one mentioned might be used in creating new drugs or materials with unique properties. For instance, novel halogenated pyrazol-3-one derivatives have been prepared for their antimicrobial activity, showcasing the compound's potential application in medical research (Sareen et al., 2010).
Coordination Chemistry
Coordination complexes constructed from pyrazole-acetamide derivatives demonstrate the role of hydrogen bonding in self-assembly processes. These complexes, with potential antioxidant activities, underline the significance of such compounds in developing novel coordination chemistry and exploring their biological effects (Chkirate et al., 2019).
Synthetic Chemistry
The synthesis and structural analysis of pyrazole derivatives, including efforts to understand their crystal structure and antioxidant properties, highlight the application of such compounds in synthetic chemistry. This research area focuses on creating novel compounds with specific functionalities, which can have implications in developing new drugs or materials with enhanced properties (Naveen et al., 2021).
Direcciones Futuras
: Musa A. Said, Mouslim Messali, Nadjet Rezki, Yaseen A. Al-Soud, Mohamed R. Aouad. “Green microwave versus conventional synthesis, crystal structure of 1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethenone and HS-Analysis.” Journal of Taibah University for Science, 2020. DOI: 10.1080/16583655.2020.1751977
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9(16-7-8-20)13-10(2)18-19(14(13)21)15-17-11-5-3-4-6-12(11)22-15/h3-6,18,20H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJJBDNHKANUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B2548854.png)



![3-(3-Chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B2548861.png)


![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2548865.png)
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid](/img/structure/B2548866.png)
![2-[(4-Methylbenzyl)thio]thiophene](/img/structure/B2548867.png)

![2,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2548870.png)

